molecular formula C25H28N2O2 B5135979 2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol

2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol

Cat. No.: B5135979
M. Wt: 388.5 g/mol
InChI Key: VXKMOMDKYSYVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol is a complex organic compound that features a phenolic structure with tert-butyl groups at the 2 and 6 positions, and a benzimidazole moiety substituted with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate furan derivatives.

    Attachment of Phenolic Group: The phenolic group with tert-butyl substitutions can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The benzimidazole moiety can be reduced under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenolic ring, particularly at positions ortho to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzoquinone derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated phenolic compounds.

Scientific Research Applications

2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its antioxidant properties and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol involves its interaction with molecular targets through its phenolic and benzimidazole moieties. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The benzimidazole core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    2,6-Di-tert-butylphenol: Used in the production of rubber and plastics.

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Utilized in organic electronics and photovoltaics.

Uniqueness

2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol is unique due to its combination of a phenolic antioxidant with a bioactive benzimidazole core and a furan ring, providing a versatile scaffold for various applications in chemistry, biology, and materials science.

Properties

IUPAC Name

2,6-ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-24(2,3)17-14-16(15-18(22(17)28)25(4,5)6)27-20-11-8-7-10-19(20)26-23(27)21-12-9-13-29-21/h7-15,28H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKMOMDKYSYVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.